6-(Dimethylamino)pyrimidine-4-carboxylic acid
Overview
Description
6-(Dimethylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a dimethylamino group at the 6-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Related compounds such as pyrimidinecarboxylic acids and derivatives are known to play a role in the degradation of extracellular matrix proteins .
Mode of Action
It’s suggested that similar compounds can act as nucleophiles, attacking aldehyde carbon . This is essentially an aldol condensation .
Biochemical Pathways
Related compounds are known to influence the degradation of extracellular matrix proteins .
Result of Action
Related compounds are known to play a role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, tnc, and acan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)pyrimidine-4-carboxylic acid typically involves the use of commercially available starting materials and standard organic synthesis techniques. One common method involves the reaction of 4,6-dichloropyrimidine with dimethylamine, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The dimethylamino group can be replaced with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with bases like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-(Dimethylamino)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-Amino-4-chloropyrimidine: Contains an amino group and a chlorine atom instead of a dimethylamino group and a carboxylic acid group.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms instead of a dimethylamino group and a carboxylic acid group
Uniqueness
6-(Dimethylamino)pyrimidine-4-carboxylic acid is unique due to the presence of both a dimethylamino group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(dimethylamino)pyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)8-4-9-6/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSTHYDPFUFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612501 | |
Record name | 6-(Dimethylamino)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-63-1 | |
Record name | 6-(Dimethylamino)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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